3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride

Description

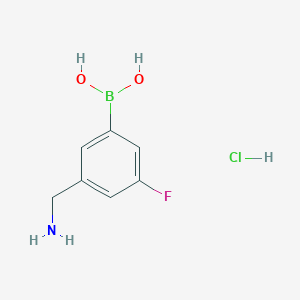

3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride is a boronic acid derivative characterized by a fluorine atom at the 5-position and an aminomethyl group (-CH₂NH₂) at the 3-position of the phenyl ring, with the aminomethyl moiety stabilized as a hydrochloride salt. This compound is primarily utilized in organic synthesis, catalysis, and biochemical research due to the unique reactivity of its boronic acid group and the electronic effects imparted by its substituents. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and enzymatic studies .

Properties

IUPAC Name |

[3-(aminomethyl)-5-fluorophenyl]boronic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BFNO2.ClH/c9-7-2-5(4-10)1-6(3-7)8(11)12;/h1-3,11-12H,4,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAXXTZMUWNWGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)CN)(O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 5-fluoro-2-nitrobenzylamine.

Reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Boronic Acid Formation: The resulting amine is then reacted with a boronic acid derivative, such as trimethyl borate, under acidic conditions to form the boronic acid moiety.

Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions.

Coupling Reactions: The boronic acid moiety is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl halides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the aminomethyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Oxidation and Reduction: Hydrogen gas with palladium catalysts for reduction; oxidizing agents like potassium permanganate for oxidation.

Major Products Formed

Substitution Reactions: Substituted aminomethyl derivatives.

Coupling Reactions: Biaryl compounds.

Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Acts as a ligand in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with diols and hydroxyl groups, making it useful in enzyme inhibition studies. The aminomethyl group can enhance binding affinity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The compound’s key structural features—fluorine substitution, aminomethyl group, and boronic acid—distinguish it from similar phenylboronic acid derivatives. Below is a comparative analysis of its physicochemical properties and applications relative to analogues:

Table 1: Comparative Data on 3-(Aminomethyl)-5-fluorophenylboronic Acid Hydrochloride and Analogues

*Calculated from formula in ; †Estimated from similarity data in .

Research Findings and Limitations

Key Advantages

Limitations

- Limited stability under strongly basic conditions due to boronic acid protodeboronation .

- Higher molecular weight compared to non-aminated analogues may reduce diffusion efficiency in biological systems .

Future Research Directions

- Optimization of catalytic efficiency in aqueous media for green chemistry applications.

Biological Activity

3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a boronic acid group, an aminomethyl substituent, and a fluorophenyl moiety. The presence of these functional groups allows for versatile interactions with biological targets. The fluorine atom enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug design.

This compound primarily acts as a competitive inhibitor of proteolytic enzymes. Its mechanism involves:

- Target Enzymes : It has shown inhibitory effects on enzymes such as trypsin, plasmin, and thrombin.

- Biochemical Pathways : By inhibiting these enzymes, the compound can influence critical processes like protein digestion, fibrinolysis, and blood coagulation.

Biological Activity

Research indicates that the compound exhibits significant biological activity relevant to pharmacology:

Comparative Analysis with Similar Compounds

The unique structural features of this compound distinguish it from other boronic acids. Below is a comparison table highlighting its unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Aminomethyl)-5-fluorophenylboronic acid | Similar aminomethyl and fluorophenyl groups | Different position of aminomethyl group |

| 3-Amino-4-fluorophenylboronic acid | Amino group at position 3 and fluorine at position 4 | Variation in amino group position |

| 4-(Aminomethyl)-3-fluorophenylboronic acid | Aminomethyl at position 4 with fluorine at position 3 | Inverted positions compared to target compound |

The positioning of the aminomethyl and fluorine groups significantly impacts the compound's reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

- Inhibition Studies : A study highlighted the compound's ability to inhibit proteolytic enzymes effectively. The IC50 values for inhibition of trypsin were determined, showing promising results that warrant further investigation into its therapeutic applications .

- Synthesis and Application : The synthesis of this compound typically involves several steps that allow for the incorporation of the boronic acid functionality, making it a versatile building block in organic synthesis. Its potential applications extend beyond enzyme inhibition to include roles in drug development targeting various diseases.

Q & A

How can synthetic routes for 3-(Aminomethyl)-5-fluorophenylboronic Acid Hydrochloride be optimized to minimize boroxin formation and improve yield?

Basic Research Focus : Identification of critical reaction parameters (e.g., temperature, solvent, protecting groups).

Advanced Research Focus : Mechanistic studies on boroxine formation and kinetic control of intermediates.

Methodological Answer :

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the aminomethyl moiety during boronic acid synthesis, reducing side reactions .

- Temperature Control : Maintain reactions below 60°C to prevent dehydration of boronic acids to boroxines .

- Purification : Avoid silica gel chromatography; instead, use recrystallization or reverse-phase HPLC with acidic aqueous buffers to stabilize the boronic acid .

- Yield Optimization : Employ Suzuki-Miyaura coupling precursors with electron-withdrawing substituents (e.g., fluorine) to enhance boronic acid stability .

What advanced characterization techniques are essential for confirming the structure and purity of this compound?

Basic Research Focus : Routine analytical methods (HPLC, NMR).

Advanced Research Focus : High-resolution mass spectrometry (HRMS) and X-ray crystallography for structural elucidation.

Methodological Answer :

- NMR Analysis : Use NMR to confirm fluorophenyl substitution and NMR to verify boronic acid integrity .

- HRMS : Validate molecular formula (CHBClFNO; MW 187.43 g/mol) with <2 ppm mass error .

- X-ray Crystallography : Resolve boronic acid dimerization or hydrochloride salt formation, as seen in related aminomethylphenylboronic acids .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (melting point: 248–250°C) and decomposition pathways .

How does the fluorophenyl substituent influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Basic Research Focus : Screening coupling partners (aryl halides, catalysts).

Advanced Research Focus : Computational modeling of electronic effects on transition states.

Methodological Answer :

- Electronic Effects : The electron-withdrawing fluorine atom enhances electrophilicity of the boronic acid, improving coupling efficiency with electron-rich aryl halides .

- Catalyst Optimization : Use Pd(PPh) with KCO in THF/water for mild conditions, monitoring via NMR to track consumption .

- Substituent Comparison : Compare coupling rates with non-fluorinated analogs (e.g., 3-aminomethylphenylboronic acid) to quantify fluorine’s impact .

What experimental strategies mitigate instability of this compound under aqueous or basic conditions?

Basic Research Focus : Stability assays in buffer solutions.

Advanced Research Focus : Degradation pathway analysis via LC-MS.

Methodological Answer :

- pH Control : Store solutions at pH 4–6 (acidic) to prevent boronic acid hydrolysis; use acetate buffers for in vitro studies .

- Lyophilization : Prepare stable hydrochloride salt forms (as confirmed by TGA) for long-term storage .

- Degradation Studies : Use LC-MS to identify byproducts (e.g., boroxines or deboronated intermediates) under stressed conditions (e.g., 40°C, pH 9) .

How can this compound be applied in designing saccharide or hydroxyl-group sensors?

Basic Research Focus : Binding affinity measurements via isothermal titration calorimetry (ITC).

Advanced Research Focus : Structural modification for selective recognition of glucose or catechols.

Methodological Answer :

- Sensor Design : Exploit the boronic acid’s ability to form reversible esters with diols. Test affinity for glucose using ITC (K ~1–10 mM at physiological pH) .

- Fluorescence Quenching : Conjugate with anthracene derivatives; monitor binding via fluorescence changes in the presence of saccharides .

- Comparative Analysis : Benchmark against 2-(aminomethyl)phenylboronic acid receptors, noting enhanced selectivity due to fluorine’s steric/electronic effects .

What computational tools predict the compound’s interaction with biological targets (e.g., enzymes or transporters)?

Basic Research Focus : Docking studies with AutoDock Vina.

Advanced Research Focus : Molecular dynamics (MD) simulations of binding stability.

Methodological Answer :

- Docking : Use the SMILES string (B(C1=CC(=CC=C1)CN)(O)O.Cl ) to model interactions with serine proteases or carbohydrate-binding proteins .

- MD Simulations : Simulate solvated systems (e.g., water/ethanol) to assess boronic acid’s conformational flexibility and hydrogen-bonding patterns .

- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities for targets like beta-lactamases or glucose transporters .

How does the hydrochloride salt form impact solubility and crystallinity compared to freebase forms?

Basic Research Focus : Solubility testing in polar solvents.

Advanced Research Focus : Crystal structure comparison via powder XRD.

Methodological Answer :

- Solubility Profiling : The hydrochloride salt is sparingly soluble in water (0.5–1 mg/mL) but dissolves in DMSO or methanol .

- Crystallinity : Compare XRD patterns of freebase and salt forms; hydrochloride salts often exhibit higher crystallinity due to ionic interactions .

- Bioavailability : Assess salt form’s impact on membrane permeability using Caco-2 cell monolayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.